2-Cyclohexylethyl bromoacetate
Description
2-Cyclohexylethyl bromoacetate is an ester derivative of bromoacetic acid, featuring a cyclohexylethyl group as the alcohol moiety. For example, highlights the use of bromoacetate in enamine reactions under argon, suggesting its role as an electrophilic alkylating agent in organic synthesis . The cyclohexyl substituent likely enhances lipophilicity, influencing solubility and reactivity compared to simpler alkyl esters like ethyl bromoacetate.
Structurally, the compound combines a bromine atom (a strong leaving group) with a bulky cyclohexylethyl chain. Applications likely include its use in nucleophilic substitution reactions, where the bromoacetate group facilitates the transfer of alkyl or acyl groups to target molecules.
Properties
CAS No. |
6289-69-6 |
|---|---|
Molecular Formula |
C10H17BrO2 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
2-cyclohexylethyl 2-bromoacetate |
InChI |
InChI=1S/C10H17BrO2/c11-8-10(12)13-7-6-9-4-2-1-3-5-9/h9H,1-8H2 |
InChI Key |
NDDLBRFUCDVECC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCOC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylethyl bromoacetate typically involves the esterification of bromoacetic acid with 2-cyclohexylethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is refluxed, and the product is purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylethyl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 2-cyclohexylethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Major Products:
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiocyanates, or ethers.
Reduction: The major product is 2-cyclohexylethanol.
Hydrolysis: The products are bromoacetic acid and 2-cyclohexylethanol.
Scientific Research Applications
2-Cyclohexylethyl bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Cyclohexylethyl bromoacetate primarily involves its reactivity towards nucleophiles. The bromoacetyl group is an electrophilic center that readily undergoes nucleophilic attack, leading to the formation of various substituted products. This reactivity is exploited in organic synthesis to introduce functional groups into molecules, thereby modifying their chemical and physical properties.
Comparison with Similar Compounds
Key Observations:
- Bromoacetate Esters: Both this compound and ethyl bromoacetate contain a reactive bromoacetate group.
- Carboxylic Acid Derivatives : Compounds like 2,2-diphenyl-2-hydroxyacetic acid (benzilic acid) lack the electrophilic bromine atom, making them less reactive in alkylation reactions. Their polarity and hydrogen-bonding capacity suit pharmaceutical applications, contrasting with bromoacetate esters’ synthetic utility .
- Organophosphorus Compounds: The phosphoramidocyanidate in exhibits phosphorus-centered reactivity, distinct from bromoacetates. Its Schedule 1A02 classification suggests use in controlled contexts, possibly as a chemical weapon precursor .
Research Findings and Data Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
